1,3-Dichloro-5-fluoro-2-methoxybenzene
Description
1,3-Dichloro-5-fluoro-2-methoxybenzene is a halogenated aromatic compound featuring two chlorine atoms at positions 1 and 3, a fluorine atom at position 5, and a methoxy group at position 2. This substitution pattern imparts unique physicochemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its structural analogs, differing in halogen types or positions, exhibit variations in reactivity, stability, and applications .
Properties
IUPAC Name |
1,3-dichloro-5-fluoro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKAKNXIRSKHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a suitable precursor. For example, starting with 1,3-dichloro-5-fluorobenzene, a methoxy group can be introduced via a nucleophilic substitution reaction using methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-5-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine can yield 1,3-dichloro-5-fluoro-2-bromomethoxybenzene .
Scientific Research Applications
1,3-Dichloro-5-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism by which 1,3-dichloro-5-fluoro-2-methoxybenzene exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. In electrophilic aromatic substitution, the benzene ring’s electron density is temporarily reduced, allowing the electrophile to attack and form a new bond .
Comparison with Similar Compounds
Table 1: Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Substituents | Similarity Score |
|---|---|---|---|
| 5-Chloro-1,3-difluoro-2-methoxybenzene | 170572-51-7 | Cl (5), F (1,3), OMe (2) | 0.97 |
| 4-Chloro-1-fluoro-2-methoxybenzene | 1092349-89-7 | Cl (4), F (1), OMe (2) | 0.97 |
| 1,2-Dichloro-4-fluoro-5-methoxybenzene | 1806354-97-1 | Cl (1,2), F (4), OMe (5) | 0.95 |
- Positional Isomerism : The target compound’s dichloro-fluoro substitution contrasts with analogs like 5-Chloro-1,3-difluoro-2-methoxybenzene, where chlorine and fluorine positions are reversed. This affects electronic distribution and steric interactions .
- Halogen Diversity : Substitution with iodine (e.g., 1,3-Difluoro-5-iodo-2-methoxybenzene, ASD2600) increases molecular weight (270.02 g/mol) but reduces boiling point (65°C) compared to chlorine/fluorine analogs due to weaker intermolecular forces .
Physicochemical Properties
Halogen type and position critically influence properties:
- Boiling Points : Iodo-substituted analogs (e.g., ASD2600) exhibit lower boiling points (65°C) than chlorine/fluorine derivatives, likely due to iodine’s larger atomic radius and weaker dipole interactions .
- Molecular Weight : Heavier halogens (e.g., iodine) increase molecular weight but may reduce thermal stability.
- Solubility: Methoxy and halogen groups balance lipophilicity. The target compound’s dual chlorines enhance lipophilicity compared to mono-chloro analogs, favoring applications in hydrophobic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
